![molecular formula C13H17ClN2O B14791278 2-amino-N-[(3-chlorophenyl)methyl]-N-cyclopropylpropanamide](/img/structure/B14791278.png)
2-amino-N-[(3-chlorophenyl)methyl]-N-cyclopropylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-[(3-chlorophenyl)methyl]-N-cyclopropylpropanamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopropyl group, an amino group, and a chlorophenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(3-chlorophenyl)methyl]-N-cyclopropylpropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the cyclopropyl group: This can be achieved through the reaction of an appropriate alkene with a carbene precursor under suitable conditions.
Introduction of the chlorophenyl group: This step involves the reaction of a suitable aromatic compound with a chlorinating agent to introduce the chlorine atom at the desired position.
Formation of the amide bond: The final step involves the reaction of the intermediate compounds with an amine to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(3-chlorophenyl)methyl]-N-cyclopropylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common nucleophiles include sodium azide (NaN3) and potassium cyanide (KCN).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of azido or cyano derivatives.
Scientific Research Applications
2-amino-N-[(3-chlorophenyl)methyl]-N-cyclopropylpropanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-amino-N-[(3-chlorophenyl)methyl]-N-cyclopropylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-[(3-fluorophenyl)methyl]-N-cyclopropylpropanamide
- 2-amino-N-[(3-bromophenyl)methyl]-N-cyclopropylpropanamide
- 2-amino-N-[(3-methylphenyl)methyl]-N-cyclopropylpropanamide
Uniqueness
2-amino-N-[(3-chlorophenyl)methyl]-N-cyclopropylpropanamide is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents. The chlorine atom can enhance the compound’s ability to participate in specific chemical reactions and may also affect its interaction with biological targets.
Properties
Molecular Formula |
C13H17ClN2O |
|---|---|
Molecular Weight |
252.74 g/mol |
IUPAC Name |
2-amino-N-[(3-chlorophenyl)methyl]-N-cyclopropylpropanamide |
InChI |
InChI=1S/C13H17ClN2O/c1-9(15)13(17)16(12-5-6-12)8-10-3-2-4-11(14)7-10/h2-4,7,9,12H,5-6,8,15H2,1H3 |
InChI Key |
FOBZIWRQIMRLQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(CC1=CC(=CC=C1)Cl)C2CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


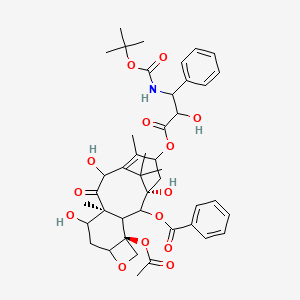

![(3aS,3bR,9bS,11aS)-11a-ethyl-7-methoxy-1H,2H,3H,3aH,3bH,4H,5H,6H,9H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-one](/img/structure/B14791211.png)
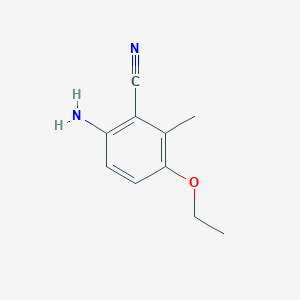
![1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[3-(trifluoromethyl)anilino]methanimidoyl cyanide](/img/structure/B14791240.png)
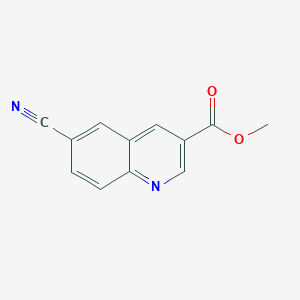
![Tert-butyl 3-[(3-chlorophenyl)-hydroxymethyl]piperidine-1-carboxylate](/img/structure/B14791245.png)
![tert-butyl (1R)-1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B14791248.png)
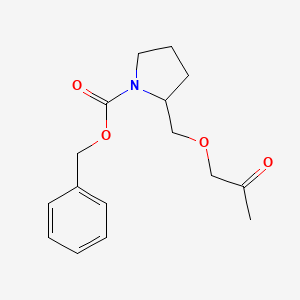
![methyl 4-[(10S,13R)-7,12-dihydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14791261.png)
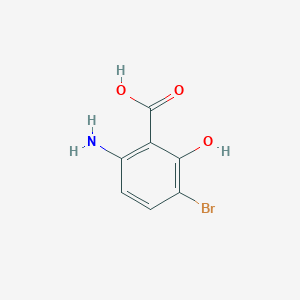
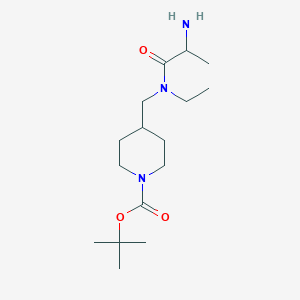
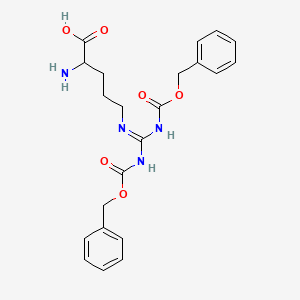
![5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B14791298.png)
